molecular formula C7H4F3NO2 B023579 2-(Trifluoromethyl)nicotinic acid CAS No. 131747-43-8

2-(Trifluoromethyl)nicotinic acid

Cat. No.: B023579
CAS No.: 131747-43-8
M. Wt: 191.11 g/mol
InChI Key: BFROETNLEIAWNO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)nicotinic acid is an organic compound with the chemical formula C7H4F3NO2. It is a derivative of nicotinic acid, where a trifluoromethyl group is attached to the second position of the pyridine ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

Given its structural similarity to nicotinic acid, it may interact with similar biological targets, such as nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

For instance, it could bind to nicotinic acetylcholine receptors, influencing their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethyl)nicotinic acid . Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols or amines .

Properties

IUPAC Name

2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFROETNLEIAWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380556
Record name 2-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-43-8
Record name 2-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(trifluoromethyl)nicotinic acid a valuable building block in pharmaceutical synthesis?

A1: this compound derivatives have shown promise as key intermediates in the development of new pharmaceuticals. Specifically, they are crucial for synthesizing a novel COMT (Catechol-O-methyltransferase) inhibitor, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide. [] This highlights the potential of this compound in targeting neurological disorders where COMT inhibition plays a therapeutic role.

Q2: What are the recent advancements in synthesizing 4-amino-2-(trifluoromethyl)nicotinic acid?

A2: A practical four-step synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid has been achieved. [] The process begins with the lithiation of 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI), followed by CO2 quenching to introduce the carboxylic acid group. Subsequent directed lithiation and iodination, followed by palladium-catalyzed coupling with tert-butyl carbamate and deprotection, yield the target compound with an overall yield of 50%. This streamlined approach offers a more efficient route compared to previous methods.

Q3: Are there any known biological targets of this compound derivatives?

A3: Research has identified Mycobacterium tuberculosis dihydrofolate reductase (DHFR) as a target for this compound derivatives. [] Specifically, a complex between DHFR and 6-methyl-5-(4-phenylthiazol-2-yl)-2-(trifluoromethyl)nicotinic acid has been investigated. This interaction suggests the potential of these compounds as antitubercular agents, warranting further investigation into their mechanism of action and therapeutic efficacy.

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